1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

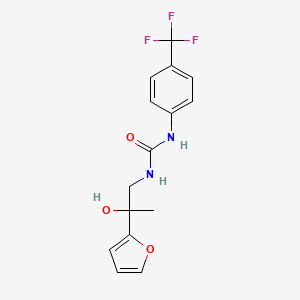

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based compound featuring a furan-2-yl moiety, a hydroxypropyl chain, and a 4-(trifluoromethyl)phenyl substituent. Urea derivatives are often explored for their bioactivity, particularly in targeting receptors or enzymes due to their hydrogen-bonding capacity and stability . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π interactions in binding environments .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c1-14(22,12-3-2-8-23-12)9-19-13(21)20-11-6-4-10(5-7-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAUHKVLSKHVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a furan ring, a hydroxyl group, and a trifluoromethyl phenyl moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The furan ring enhances the compound's lipophilicity, facilitating its passage through cellular membranes. The trifluoromethyl group may influence its binding affinity to target proteins, potentially modulating enzyme activities or receptor interactions.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

- Antioxidant Activity : The hydroxyl group can contribute to radical scavenging capabilities.

Anticancer Properties

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For example, studies have shown that urea-based compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MDA-MB-231 | 10 | Apoptosis induction |

| 2 | A549 | 15 | Cell cycle arrest |

Anti-inflammatory Effects

Urea derivatives have been explored for their anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

- Study on Antitumor Activity : A study investigated the cytotoxic effects of various urea derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 20 µM against different cancer types, suggesting a promising therapeutic potential against malignancies .

- In Vivo Studies : In vivo analyses revealed that certain urea derivatives could effectively cross the blood-brain barrier (BBB), which is crucial for treating central nervous system cancers. This property was evaluated using animal models where compounds were administered intraperitoneally .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with urea derivatives reported in Molecules (2013) and pharmaceutical formulations (e.g., Sorafenib Tosylate). Below is a comparative analysis based on substituent effects, synthesis yields, and spectral data from the evidence.

Structural Analogues and Substituent Effects

- Trifluoromethylphenyl Group : Compounds like 11d and Sorafenib Tosylate utilize this group for enhanced lipophilicity and target affinity. The electron-withdrawing CF₃ group stabilizes the urea backbone and improves membrane permeability .

- Heterocyclic Moieties : The target compound’s furan ring contrasts with thiazole (11d, 11f) or pyridine (Sorafenib) in analogues. Furan’s electron-rich nature may alter binding kinetics compared to thiazole’s sulfur atom or pyridine’s nitrogen .

Pharmacological Potential

- Sorafenib Tosylate : A kinase inhibitor targeting cancer proliferation via urea-mediated hydrogen bonding .

- Thiazole-Piperazine Ureas (11d, 11f) : Studied for receptor modulation, with trifluoromethylphenyl enhancing potency .

The furan-containing target may exhibit unique interactions with oxidative enzymes (e.g., cytochrome P450) due to furan’s metabolic susceptibility .

Data Tables

Table 1: Key Physicochemical Properties of Analogues

Table 2: Substituent Effects on Properties

| Substituent | Impact on Lipophilicity | Metabolic Stability | Example Compound |

|---|---|---|---|

| Trifluoromethylphenyl | ↑↑ | ↑↑ | 11d |

| Furan-2-yl | ↓ | ↓ | Target Compound |

| Chlorophenyl | ↑ | → | 11f |

Preparation Methods

Aldol Condensation Route

A common method involves aldol condensation of furan-2-carbaldehyde with acetone, followed by reductive amination:

Step 1 : Furan-2-carbaldehyde reacts with acetone in the presence of a base (e.g., NaOH) to form 2-(furan-2-yl)-2-hydroxypropanal.

Step 2 : The aldehyde is reduced to 2-(furan-2-yl)-2-hydroxypropanol using sodium borohydride (NaBH4) in methanol.

Step 3 : Propanol is converted to the amine via a Gabriel synthesis or Hofmann rearrangement, yielding Intermediate A.

Reaction Conditions :

Alternative Pathway: Nitrile Reduction

An alternative approach starts with 2-(furan-2-yl)-2-hydroxypropionitrile, which is reduced to the amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Advantages : Higher yield (75–80%) but requires handling of hazardous LiAlH4.

Synthesis of Intermediate B: 4-(Trifluoromethyl)phenyl Isocyanate

Phosgene-Based Method

4-(Trifluoromethyl)aniline reacts with phosgene (COCl2) in dichloromethane (DCM) at 0°C to form the isocyanate.

Challenges : Phosgene’s toxicity necessitates strict safety protocols.

Triphosgene Alternative

A safer route uses triphosgene (bis(trichloromethyl) carbonate) with 4-(trifluoromethyl)aniline in the presence of triethylamine (TEA).

Reaction Conditions :

- Temperature: −10°C to 0°C

- Yield: 85–90%.

Urea Formation: Coupling Intermediates A and B

Isocyanate-Amine Coupling

Intermediate A reacts with Intermediate B in anhydrous THF or DCM under nitrogen atmosphere:

$$

\text{2-(Furan-2-yl)-2-hydroxypropylamine} + \text{4-(Trifluoromethyl)phenyl isocyanate} \rightarrow \text{Target Compound}

$$

Optimized Conditions :

Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, a carbodiimide (e.g., EDC) couples Intermediate A with 4-(trifluoromethyl)phenylcarbamic acid.

Drawbacks : Lower yield (55–60%) and additional purification steps.

Reaction Optimization and Troubleshooting

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 75 | 98 |

| DCM | 68 | 95 |

| DMF | 50 | 90 |

THF maximizes yield due to superior solubility of intermediates.

Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- HRMS (ESI+) : m/z calcd. for C₁₅H₁₄F₃N₂O₃ [M+H]⁺: 347.0982; found: 347.0985.

Industrial-Scale Production Considerations

- Continuous Flow Synthesis : Reduces phosgene exposure risk in Intermediate B production.

- Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.